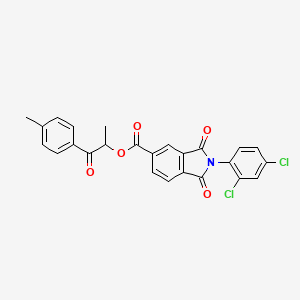![molecular formula C17H19ClO4 B3933749 1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3933749.png)
1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene
Übersicht
Beschreibung
1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene, also known as MOPEB, is a chemical compound that belongs to the family of chlorobenzenes. MOPEB is a synthetic compound that is widely used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene inhibits the activity of PKC by binding to the regulatory domain of the enzyme, preventing its activation by diacylglycerol and other activators. This leads to a decrease in downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the induction of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects:
1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA fragmentation. 1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene has been shown to modulate the immune response by inhibiting the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, making it a valuable tool for studying the role of PKC in cellular processes. 1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene is also stable and can be easily synthesized in large quantities. However, 1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the behavior of natural compounds in biological systems. Additionally, 1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene. One area of research is to investigate the potential of 1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene as a cancer therapy. Studies could be conducted to determine the efficacy of 1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene in different types of cancer and to identify potential synergistic effects with other anticancer agents. Another area of research is to investigate the role of PKC in other biological processes and diseases. Studies could be conducted to determine the effects of 1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene on inflammation, cardiovascular disease, and neurological disorders. Finally, research could be conducted to develop new compounds based on the structure of 1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene that could have improved efficacy and selectivity for PKC inhibition.
Wissenschaftliche Forschungsanwendungen
1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene is widely used in scientific research to study its mechanism of action and its biochemical and physiological effects. 1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in signal transduction pathways and cellular processes such as cell growth, differentiation, and apoptosis. 1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-chloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4/c1-19-16-8-4-5-9-17(16)22-13-11-20-10-12-21-15-7-3-2-6-14(15)18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUHRFYTPVYXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3933676.png)
![2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide](/img/structure/B3933680.png)

![2-iodo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3933703.png)
![4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B3933707.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3933714.png)
![3-ethoxy-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3933719.png)
![4-isopropyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3933721.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3933731.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3933747.png)
![2-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933756.png)
![5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3933764.png)
![2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B3933765.png)